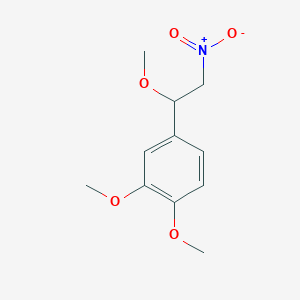![molecular formula C21H28BrN3O2S B11974873 N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR is a complex organic compound with a unique structure that includes a thiazole ring, a nitrophenyl group, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexyl Substitution: The cyclohexyl groups can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HCL
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE SULFATE
Uniqueness
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H28BrN3O2S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N,3-dicyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C21H27N3O2S.BrH/c25-24(26)19-13-7-8-16(14-19)20-15-27-21(22-17-9-3-1-4-10-17)23(20)18-11-5-2-6-12-18;/h7-8,13-15,17-18H,1-6,9-12H2;1H |
InChI Key |
RIGFBXFRSGNDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C4CCCCC4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)

![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)


![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
